molecular formula C7H8N2 B374722 Benzamidine CAS No. 618-39-3

Benzamidine

Cat. No. B374722
Key on ui cas rn: 618-39-3
M. Wt: 120.15 g/mol
InChI Key: PXXJHWLDUBFPOL-UHFFFAOYSA-N
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Patent
US04269837

Procedure details

To 2.14 g (0.02 mol) of N-methylaniline in 20 ml of anhydrous tetrahydrofuran at 0° C. under a nitrogen atmosphere was added 8 ml of 2.5 M n-butyl lithium in hexane. The solution was stirred for one hour at 0° C. To the lithium N-methylanilide solution at -23° C. was added 3.48 g (0.02 mol) of phenyl isocyanide dichloride in 5 ml of tetrahydrofuran dropwise. The mixture was stirred for 15 minutes at -23° C. and one hour at 0° C. to afford a clear yellow solution to which 4.8 g (0.04 mol) of benzamidine in 15 ml of tetrahydrofuran was added dropwise. The mixture was stirred for 21 hours at ambient temperature, concentrated and chromatographed on 150 g of silica gel using 1:6 methanol-dichloromethane. The chromatographed product was precipitated by adding a methanolic solution of the product to a large volume of ether and finally recrystallized twice from methanol-ether to afford 1.72 g (24%) of (N-methyl-N,N'-diphenylguanyl)benzimidamide hydrochloride, mp 243°-244° C.
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
lithium N-methylanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.48 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[NH:2][C:3]1C=CC=CC=1.C([Li])CCC.C1C=CC([N:20]=C(Cl)Cl)=CC=1.[CH3:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29]>O1CCCC1>[C:3]([NH2:2])(=[NH:20])[C:26]1[CH:25]=[CH:24][CH:29]=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.14 g
Type
reactant
Smiles
CNC1=CC=CC=C1
Name
Quantity
8 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
lithium N-methylanilide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.48 g
Type
reactant
Smiles
C1=CC=C(C=C1)N=C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for one hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 minutes at -23° C. and one hour at 0° C.
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=N)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.04 mol
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04269837

Procedure details

To 2.14 g (0.02 mol) of N-methylaniline in 20 ml of anhydrous tetrahydrofuran at 0° C. under a nitrogen atmosphere was added 8 ml of 2.5 M n-butyl lithium in hexane. The solution was stirred for one hour at 0° C. To the lithium N-methylanilide solution at -23° C. was added 3.48 g (0.02 mol) of phenyl isocyanide dichloride in 5 ml of tetrahydrofuran dropwise. The mixture was stirred for 15 minutes at -23° C. and one hour at 0° C. to afford a clear yellow solution to which 4.8 g (0.04 mol) of benzamidine in 15 ml of tetrahydrofuran was added dropwise. The mixture was stirred for 21 hours at ambient temperature, concentrated and chromatographed on 150 g of silica gel using 1:6 methanol-dichloromethane. The chromatographed product was precipitated by adding a methanolic solution of the product to a large volume of ether and finally recrystallized twice from methanol-ether to afford 1.72 g (24%) of (N-methyl-N,N'-diphenylguanyl)benzimidamide hydrochloride, mp 243°-244° C.
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
lithium N-methylanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.48 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[NH:2][C:3]1C=CC=CC=1.C([Li])CCC.C1C=CC([N:20]=C(Cl)Cl)=CC=1.[CH3:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29]>O1CCCC1>[C:3]([NH2:2])(=[NH:20])[C:26]1[CH:25]=[CH:24][CH:29]=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.14 g
Type
reactant
Smiles
CNC1=CC=CC=C1
Name
Quantity
8 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
lithium N-methylanilide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.48 g
Type
reactant
Smiles
C1=CC=C(C=C1)N=C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for one hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 minutes at -23° C. and one hour at 0° C.
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=N)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.04 mol
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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